molecular formula C42H48N2O10 B12769946 Thalmelatidine CAS No. 31199-55-0

Thalmelatidine

Cat. No.: B12769946
CAS No.: 31199-55-0
M. Wt: 740.8 g/mol
InChI Key: YYZACKWTIGSSRG-VMPREFPWSA-N
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Description

Classification of Thalmelatidine within the Alkaloid Superfamily

Alkaloids are a broad class of naturally occurring organic compounds that predominantly contain at least one nitrogen atom. This nitrogen atom is typically part of a heterocyclic ring. Based on their biosynthetic precursors and chemical structures, alkaloids are categorized into various families. This compound belongs to the extensive family of isoquinoline (B145761) alkaloids, which are characterized by a 1-benzylisoquinoline (B1618099) carbon skeleton. Further classification places it within the subgroup of dimeric benzylisoquinoline alkaloids.

This compound is specifically classified as a benzyltetrahydroisoquinoline-aporphine dimer. This designation indicates that its structure is composed of two distinct monomeric units: one benzyltetrahydroisoquinoline moiety and one aporphine (B1220529) moiety. Aporphine alkaloids are themselves a subclass of isoquinoline alkaloids, distinguished by a tetracyclic core.

The precise chemical structure of this compound is defined by its systematic IUPAC name: (6S)-6-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-4-methoxy-7-methyl-8,9-dihydro-6H- nih.govnih.govdioxolo[4,5-f]isoquinoline nih.gov. This name reveals several key structural features:

Dimeric Nature : The structure consists of two major heterocyclic systems linked together.

Monomeric Units : The two units are a substituted dibenzo[de,g]quinoline (the aporphine part) and a substituted isoquinoline (the benzyltetrahydroisoquinoline part).

Linkage : The two monomers are connected by a diaryl ether bond (an oxygen bridge between two aromatic rings).

Stereochemistry : The designations (6S) and (6aS) indicate the specific three-dimensional arrangement of atoms at the chiral centers, which is a critical aspect of the molecule's identity nih.gov.

Below is a table summarizing the key structural details of this compound.

FeatureDescription
Molecular Formula C42H48N2O10 nih.gov
Molar Mass 740.8 g/mol nih.gov
Alkaloid Type Dimeric Benzylisoquinoline Alkaloid
Monomer 1 Substituted Benzyltetrahydroisoquinoline
Monomer 2 Substituted Aporphine
Linkage Type Diaryl Ether Bond
Key Stereocenters (6S), (6aS) nih.gov

This compound is found in plants belonging to the genus Thalictrum, commonly known as meadow-rues. This genus is a member of the Ranunculaceae (buttercup) family and is renowned for being a prolific source of a wide variety of alkaloids, particularly benzylisoquinoline and related dimeric types. The chemical diversity within Thalictrum species is vast, with numerous structurally unique alkaloids having been isolated and characterized.

The presence of this compound alongside other complex alkaloids underscores the rich phytochemical profile of this genus. Research on various Thalictrum species has led to the identification of a multitude of alkaloids, which can be broadly categorized as shown in the table below.

Alkaloid ClassExamples Found in Thalictrum
Simple Benzylisoquinolines Reticuline (B1680550), Laudanidine
Aporphines Magnoflorine, Glaucine
Protoberberines Berberine, Palmatine
Bisbenzylisoquinolines Thalicarpine (B1683125), Thalidasine, Fetidine
Aporphine-Benzylisoquinoline Dimers This compound , Thalicarpine

The co-occurrence of these different alkaloid types within the same genus provides valuable insights for chemotaxonomy and understanding the biosynthetic pathways that lead to such complex molecules.

Historical Perspectives on the Academic Investigation of Dimeric Alkaloids

The academic study of dimeric alkaloids has a rich history dating back to the early investigations of natural products. One of the earliest and most famous examples of a dimeric alkaloid is (+)-tubocurarine, the active component of curare, a poison used on arrows by South American indigenous peoples. Its structure as a bisbenzylisoquinoline alkaloid was elucidated in the 20th century, paving the way for further research into this class of compounds.

Early research was primarily focused on the isolation and structural elucidation of these complex molecules. This was a challenging task requiring meticulous chemical degradation studies and, later, the application of spectroscopic techniques like UV-Vis and Infrared spectroscopy.

The advent of more advanced analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), revolutionized the field. These powerful techniques allowed for the rapid and accurate determination of complex molecular structures, including the precise connectivity and stereochemistry of dimeric alkaloids like this compound. In recent decades, research has expanded to include the total synthesis of these molecules in the laboratory, which not only confirms their structures but also allows for the preparation of analogues for further scientific study.

Properties

CAS No.

31199-55-0

Molecular Formula

C42H48N2O10

Molecular Weight

740.8 g/mol

IUPAC Name

(6S)-6-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-4-methoxy-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline

InChI

InChI=1S/C42H48N2O10/c1-43-12-10-24-27(19-35(48-6)40-39(24)52-21-53-40)28(43)15-23-17-31(45-3)33(47-5)20-30(23)54-34-16-22-14-29-36-25(11-13-44(29)2)38(49-7)42(51-9)41(50-8)37(36)26(22)18-32(34)46-4/h16-20,28-29H,10-15,21H2,1-9H3/t28-,29-/m0/s1

InChI Key

YYZACKWTIGSSRG-VMPREFPWSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C8C(=C7CCN6C)OCO8)OC)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C8C(=C7CCN6C)OCO8)OC)OC)OC

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Thalmelatidine

Botanical Origin of Thalmelatidine

This compound is a naturally occurring dimeric alkaloid belonging to the aporphine-benzylisoquinoline structural type. Its presence is predominantly documented within various species of the genus Thalictrum, a member of the Ranunculaceae family. Research has pinpointed several specific species and their chemotypes as natural sources of this complex molecule.

Isolation from Thalictrum wangii

The first report of constituents from the Chinese plant Thalictrum wangii led to the successful isolation of (+)-thalmelatidine. acs.orgacs.orgnih.gov In this pioneering study of the plant's roots, this compound was identified as a benzyltetrahydroisoquinoline-aporphine dimer. acs.orgacs.org It was isolated alongside a novel tetrahydroprotoberberine-aporphine dimeric alkaloid named (-)-thalibealine, as well as the known aporphine (B1220529) (+)-magnoflorine and the protoberberine berberine. acs.orgacs.orgnih.govpsu.edu This was the first time any chemical constituents had been reported from Thalictrum wangii. acs.orgacs.org

Presence in Various Thalictrum minus Chemotypes

This compound has been identified in several varieties and chemotypes of Thalictrum minus. nih.gov Its initial isolation was from Thalictrum minus L. var. elatum Jacq. acs.org Subsequent phytochemical investigations have confirmed its presence in other chemotypes, including T. minus var. microphyllum, T. minus var. minus L., T. minus var. hypoleucum, and T. minus L. var. majus. proquest.comresearchgate.net For instance, a study on Thalictrum minus var. minus from Turkey reported the isolation of this compound along with thalivarmine, thalsivasine, thalicberine, O-methylthalicberine, and other alkaloids. researchgate.netresearchgate.net The varied alkaloidal content among different T. minus populations underscores the concept of chemical chemotypes within a single plant species.

Identification in Thalictrum cultratum

The species Thalictrum cultratum is another confirmed botanical source of this compound. nih.govproquest.com Investigations into the roots of this plant have led to the isolation of a significant number of dimeric alkaloids. acs.org Alongside this compound, these studies have unearthed novel aporphine-benzylisoquinoline alkaloids, demonstrating that T. cultratum is a prolific source of structurally diverse dimeric compounds. researchgate.netacs.org The co-occurrence of this compound with other complex dimers in this species highlights the biosynthetic pathways active within the plant. acs.org

Table 1: Documented Botanical Sources of this compound

Species Variety/Common Name Family Cited Sources
Thalictrum wangii Wang's Meadow-rue Ranunculaceae acs.org, acs.org, psu.edu
Thalictrum minus Lesser Meadow-rue Ranunculaceae nih.gov, mdpi.com, proquest.com
var. elatum Ranunculaceae acs.org, jse.ac.cn
var. microphyllum Ranunculaceae proquest.com
var. minus Ranunculaceae proquest.com, researchgate.net, researchgate.net
var. hypoleucum Ranunculaceae proquest.com
var. majus Ranunculaceae proquest.com

Table 2: Selected Co-occurring Alkaloids with this compound

Plant Source Co-occurring Alkaloids Cited Sources
Thalictrum wangii (-)-Thalibealine, (+)-Magnoflorine, Berberine acs.org, acs.org, nih.gov
Thalictrum minus var. minus Thalivarmine, Thalsivasine, Thalicberine, O-Methylthalicberine, Thaliphylline, Thalmethine, (-)-N-Methylcanadine researchgate.net, researchgate.net

Sophisticated Chromatographic Techniques for Dimeric Alkaloid Purification

The isolation of pure this compound from its complex natural matrix is a significant challenge. Plant extracts, particularly from the genus Thalictrum, contain a multitude of structurally similar alkaloids. acs.org Effective separation requires the application of sophisticated and often multi-step chromatographic techniques.

Preparative and Analytical Chromatography Applications

Chromatography is broadly divided into analytical and preparative scales. rotachrom.comrotachrom.comnews-medical.net Analytical chromatography aims to identify and quantify the components in a mixture, typically using small sample sizes. rotachrom.comsartorius.com In the context of this compound research, High-Performance Liquid Chromatography (HPLC) is a primary analytical tool used to create a chemical fingerprint of a plant extract and determine the presence of target alkaloids. mdpi.comnih.gov

Preparative chromatography, conversely, is focused on isolating and purifying larger quantities of a specific compound for further study. rotachrom.comnews-medical.netcolumn-chromatography.com The goal is to obtain a sufficient amount of the target molecule, such as this compound, at a desired level of purity. rotachrom.comcolumn-chromatography.com This process often begins with classic column chromatography using stationary phases like silica (B1680970) gel or alumina. column-chromatography.com For more challenging separations, semipreparative or preparative HPLC on reversed-phase columns (like ODS) is employed, which offers higher resolution for separating structurally related dimeric alkaloids. acs.org

Advanced Separation Strategies for Complex Alkaloid Mixtures

Given the complexity of alkaloid mixtures in Thalictrum species, advanced separation strategies are often necessary. These methods enhance selectivity and efficiency beyond what is achievable with single-column techniques.

Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption of samples. researchgate.net Techniques like pH-zone-refining CCC are particularly effective for separating alkaloids, which are basic compounds, by exploiting their pKa values. mdpi.com High-Performance Countercurrent Chromatography (HPCCC), guided by analytical techniques like mass spectrometry (MS), allows for the targeted isolation of specific alkaloids from a crude extract in a single step. mdpi.com

Multidimensional Chromatography: This strategy involves using multiple separation columns or techniques with different selectivities to resolve highly complex mixtures. researchgate.net A crude extract can be fractionated using one chromatographic method (e.g., column chromatography on silica gel), and then these fractions can be further purified using a different, orthogonal method (e.g., reversed-phase preparative HPLC). acs.org This approach systematically reduces the complexity of the mixture at each stage, enabling the isolation of pure compounds that would be difficult to separate otherwise. researchgate.net

Hyphenated Techniques: The coupling of a separation technique with a spectroscopic detector, most notably Mass Spectrometry (LC-MS), is a powerful strategy. rsc.org It allows for the rapid identification of known compounds and the targeted isolation of new or trace-level compounds from complex fractions, greatly streamlining the purification workflow. mdpi.comnih.gov

Table 3: Chromatographic Techniques in Dimeric Alkaloid Purification

Technique Description Application
Analytical HPLC High-resolution separation for qualitative and quantitative analysis of mixture components. rotachrom.com Fingerprinting of plant extracts; Purity assessment of isolated fractions. mdpi.com
Preparative Column Chromatography Separation of compounds on a larger scale using a solid stationary phase (e.g., silica gel, alumina) packed in a column. column-chromatography.com Initial fractionation of crude alkaloid extracts. acs.orgcolumn-chromatography.com
Preparative HPLC High-resolution liquid chromatography scaled up to purify significant quantities of a compound. rotachrom.com Final purification step for obtaining high-purity this compound and related dimeric alkaloids. acs.org
Countercurrent Chromatography (CCC) All-liquid separation technique based on partitioning between two immiscible liquid phases, avoiding solid supports. researchgate.netmdpi.com Purification of alkaloids, especially using pH-zone-refining modifications to exploit basic properties. mdpi.com

| Multidimensional Chromatography | The use of two or more independent chromatographic steps to increase peak capacity and resolve complex mixtures. researchgate.net | Separation of intricate alkaloid mixtures from Thalictrum species. acs.org |

Compound Index

Table 4: List of Compounds Mentioned

Compound Name
(-)-N-Methylcanadine
(-)-Thalibealine
(+)-Magnoflorine
Berberine
Dehydrothalifaberine
O-Methylthalicberine
Thalibealine
Thalicberine
Thalifaberine
Thalifabatine
Thalifaronine
Thaliphylline
Thalivarmine
This compound
Thalmethine

Optimized Extraction Protocols from Plant Biomass

The isolation of this compound, a dimeric aporphine-benzylisoquinoline alkaloid, from its natural plant sources, primarily within the Thalictrum genus, necessitates a multi-step approach involving optimized extraction and chromatographic purification. The efficiency of the extraction is highly dependent on the solvent system employed, the extraction technique, and the subsequent purification strategy. Research into the alkaloidal content of various Thalictrum species, such as Thalictrum minus, has provided a general framework for the extraction of these complex phytochemicals. mdpi.comjuniperpublishers.com

The initial step typically involves the extraction of the dried and powdered plant material, often the roots and rhizomes which are rich in these alkaloids, with a suitable solvent. rsc.org Methanolic or ethanolic extraction is common for obtaining a crude extract containing a broad spectrum of alkaloids. rsc.orgresearchgate.net For instance, a 70% ethanolic extract of Thalictrum foliolosum roots has been used for the isolation of isoquinoline (B145761) alkaloids. researchgate.net Another approach involves the use of a dichloromethane:methanol mixture, which has been effective in extracting alkaloids from the roots of Thalictrum minus for antibacterial studies. rsc.org The choice of solvent is critical and can be optimized to enhance the yield of the target alkaloids. Recent studies have explored greener alternatives, such as natural deep eutectic solvents (NADES), which have shown high efficiency in extracting benzylisoquinoline alkaloids from Thalictrum foliolosum. researchgate.net

Following the initial extraction, a series of purification steps are required to isolate this compound from the complex mixture of co-extracted compounds. A common technique is vacuum liquid chromatography (VLC), which is an efficient and inexpensive method for the separation of alkaloid mixtures. furb.br VLC allows for a crude separation of the extract into fractions with varying polarities. This is often followed by column chromatography over silica gel, using a gradient elution system with solvent mixtures like chloroform (B151607) and methanol, to achieve finer separation. researchgate.net The final purification may involve preparative high-performance liquid chromatography (HPLC) to yield highly pure this compound. researchgate.net

The following data tables represent a generalized, optimized protocol for the extraction and purification of this compound from Thalictrum plant biomass, based on established methodologies for this class of alkaloids.

Table 1: Optimized Solvent Extraction Parameters for Total Alkaloids from Thalictrum Biomass

ParameterOptimized Value/ConditionRationale
Plant Material Air-dried and powdered roots and rhizomesHigher concentration of alkaloids in these parts.
Extraction Solvent Methanol (MeOH) or a Dichloromethane:Methanol (CH₂Cl₂:MeOH) mixture (1:1 v/v)Effective in solubilizing a broad range of alkaloids including aporphine-benzylisoquinolines.
Extraction Method Maceration with sonication or Soxhlet extractionSonication enhances solvent penetration; Soxhlet provides thorough extraction.
Solid-to-Liquid Ratio 1:10 (g/mL)Ensures sufficient solvent for complete extraction. mdpi.com
Extraction Time 24-48 hours (Maceration) or 8-12 hours (Soxhlet)Balances extraction efficiency with potential degradation of compounds.
Extraction Temperature Room temperature (Maceration) or boiling point of the solvent (Soxhlet)Room temperature minimizes thermolabile compound degradation.

Table 2: Representative Yields from a Multi-Step Purification Process

This table illustrates a hypothetical, yet representative, outcome of a purification process for this compound from a 1 kg starting biomass of dried Thalictrum minus roots.

Purification StepFraction/ProductStarting Mass (g)Yield (g)Purity of this compound (%)
1. Solvent Extraction Crude Methanolic Extract1000100< 1
2. Acid-Base Partitioning Total Alkaloid Fraction10010~5
3. Vacuum Liquid Chromatography (VLC) Aporphine-Benzylisoquinoline rich fraction102~25
4. Silica Gel Column Chromatography Partially Purified this compound20.5~80
5. Preparative HPLC Pure this compound0.50.1> 98

It is important to note that the yields can vary significantly depending on the specific plant species, geographical origin, time of harvest, and the precise extraction and purification conditions employed. The data presented here serves as an illustrative guide to a typical laboratory-scale isolation of this compound.

Elucidation of Thalmelatidine S Chemical Structure and Stereochemistry

Comprehensive Spectroscopic Analyses for Structural Assignment

The definitive structure of thalmelatidine was established through a combination of powerful spectroscopic methods. These techniques provided complementary information, allowing for the piecing together of its atomic framework, from the elemental composition to the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of the structural elucidation of this compound. Initial studies and a subsequent structural revision relied heavily on extensive one-dimensional (1D) ¹H NMR experiments, including techniques like double irradiation and Nuclear Overhauser Effect (nOe) difference spectroscopy. uodiyala.edu.iq These nOe experiments were critical for establishing through-space proximities between specific protons, providing crucial clues about the stereochemistry and the linkage between the aporphine (B1220529) and benzylisoquinoline moieties.

Further confirmation of the carbon skeleton and proton attachments was achieved using ¹³C NMR spectroscopy. uodiyala.edu.iq Modern structural analysis of related and similarly complex dimeric alkaloids routinely employs a suite of two-dimensional (2D) NMR experiments. researchgate.net These include:

Heteronuclear Single Quantum Coherence (HSQC): To correlate protons directly to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments of the molecule. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D version of the nOe experiment that provides a comprehensive map of all through-space proton-proton interactions, aiding in conformational and stereochemical assignments. acs.org

The chemical shifts observed in the NMR spectra are characteristic of the aporphine-benzylisoquinoline scaffold, with distinct signals for the aromatic protons, methoxy (B1213986) groups, methylenedioxy group, and N-methyl groups. uodiyala.edu.iq

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Structural Class Note: This table presents typical chemical shift ranges for the key functional groups found in this compound and related aporphine-benzylisoquinoline alkaloids. Actual values may vary based on solvent and specific substitution patterns.

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons6.0 - 9.194 - 152
N-CH₃2.0 - 2.6~40 - 45
O-CH₃3.3 - 4.1~55 - 62
O-CH₂-O~5.9~101
Aliphatic Protons (CH, CH₂)2.4 - 4.525 - 65

High-Resolution Mass Spectrometry (HRMS), particularly using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is indispensable for determining the exact molecular formula of a compound. For this compound, HRESIMS analysis would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its elemental composition. acs.org The established molecular formula for this compound is C₃₉H₄₄N₂O₇. scribd.com Earlier investigations also utilized Electron Ionization Mass Spectrometry (EIMS), where the fragmentation pattern provided valuable information about the structural components of the alkaloid, corroborating the proposed connectivity. uodiyala.edu.iq

Vibrational spectroscopy, most commonly Infrared (IR) spectroscopy, is used to identify the functional groups present within a molecule. researchgate.net In the structural characterization of this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features. These typically include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

C-O stretching (for ethers and methoxy groups): In the 1000-1300 cm⁻¹ region. The specific pattern of these bands provides a spectroscopic fingerprint for the molecule and confirms the presence of the functional groups deduced from other spectroscopic data. researchgate.net

Chiral Recognition and Absolute Configuration Determination

This compound is a chiral molecule, possessing two stereogenic centers. The determination of the absolute configuration at these centers is crucial for a complete structural description. The accepted absolute configuration for (+)-thalmelatidine is (6aS, 1’S). mdpi.comproquest.com

This assignment is typically achieved through chiroptical methods, primarily Circular Dichroism (CD) or Electronic Circular Dichroism (ECD) spectroscopy. uodiyala.edu.iqacs.org The experimental CD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental Cotton effects (the characteristic peaks in a CD spectrum) with those of known, structurally related compounds or with spectra predicted by quantum chemical calculations. acs.org

Computational Chemistry Approaches for Conformational Space Exploration

While direct experimental evidence for the use of computational chemistry in the original analysis of this compound is not prominent, modern structural elucidation of complex natural products frequently employs these methods. researchgate.net Computational chemistry, particularly using Density Functional Theory (DFT), can be used to explore the conformational space of a flexible molecule like this compound.

By calculating the relative energies of different possible spatial arrangements (conformers), researchers can identify the most stable, low-energy conformations. This information is invaluable for:

Interpreting NOE data: The calculated distances between protons in the lowest-energy conformers can be compared with experimentally observed NOE correlations from NMR spectroscopy to validate the proposed structure and stereochemistry.

Predicting ECD spectra: The ECD spectrum can be simulated for a proposed absolute configuration (e.g., S,S). A match between the simulated and the experimental spectrum provides strong evidence for that configuration. acs.org

Understanding structural stability: Computational models help in understanding the steric and electronic interactions that dictate the preferred shape of the molecule.

Biosynthetic Pathways and Mechanistic Enzymology of Thalmelatidine

Identification and Characterization of Biosynthetic Enzymes

While the precursor molecules for thalmelatidine are established, the specific enzymes that catalyze each step of its biosynthesis are not yet fully characterized. However, by examining the known enzymatic reactions in the biosynthesis of other benzylisoquinoline alkaloids in Thalictrum and related species, a picture of the types of enzymes involved emerges. frontiersin.orgkspbtjpb.org

Tyrosine/Dopa Decarboxylase (TYDC)

Norcoclaurine Synthase (NCS)

O-Methyltransferases (OMTs)

N-Methyltransferases (NMTs)

Cytochrome P450 Monooxygenases (CYPs) nih.gov

The key transformations leading from reticuline (B1680550) to this compound would require additional, highly specific enzymes:

Cytochrome P450 Oxidases: These enzymes are prime candidates for catalyzing the crucial intramolecular C-C phenol (B47542) coupling required to form the aporphine (B1220529) ring system from a reticuline-type precursor. maxapress.comresearchgate.net

Laccases or Peroxidases: The intermolecular oxidative coupling that links the two monomeric units is thought to be catalyzed by oxidative enzymes such as laccases or peroxidases (e.g., horseradish peroxidase-like enzymes), which are known to facilitate phenol coupling reactions. nih.govbohrium.com

Tailoring Enzymes: Additional enzymes, such as further methyltransferases or hydroxylases, would be responsible for the final decorative steps that result in the specific substitution pattern of this compound. Several O-methyltransferases have been isolated from Thalictrum species, highlighting the importance of methylation in generating the diversity of alkaloids in this genus. kspbtjpb.org

While molecular clones for nine consecutive enzymes leading to protoberberine alkaloids have been isolated from Thalictrum flavum, the specific enzymes for the final dimerization step in aporphine-benzylisoquinoline biosynthesis remain elusive. nih.gov

Comparative Biosynthetic Studies with Related Aporphine-Benzylisoquinoline Dimers

Aporphine-benzylisoquinoline dimers are a large and structurally diverse family of alkaloids. They can be classified based on the nature of their monomeric precursors and the location of the ether linkage that connects the two halves. nih.govmdpi.com Comparing the proposed biosynthesis of this compound with these related dimers provides valuable context.

The main classes include:

Thalicarpine-type: These are reticuline-reticuline derived dimers with an ether linkage between C-10 of the aporphine unit and C-8' of the benzylisoquinoline unit. mdpi.com

Fetidine-type: These are also reticuline-reticuline derived but feature an ether linkage between C-9 of the aporphine unit and C-10' of the benzylisoquinoline unit. mdpi.comproquest.com

Istanbulamine and Thalifaberine-types: These are reticuline-coclaurine derived dimers, meaning one monomer originates from reticuline and the other from coclaurine, another key benzylisoquinoline intermediate. mdpi.com

Pakistanine and Kalashine-types: These are coclaurine-coclaurine derived dimers. mdpi.com

This compound itself is structurally similar to thalicarpine (B1683125) and its congeners, suggesting it belongs to the reticuline-reticuline derived class. The subtle structural differences between these dimers arise from variations in the specific oxidative coupling sites and the subsequent "tailoring" modifications (e.g., methylation, hydroxylation) performed by highly specific enzymes. This highlights how a common set of precursors can be channeled into a variety of complex final products through the combinatorial action of a dedicated enzymatic toolkit.

Table 2: Comparison of Aporphine-Benzylisoquinoline Dimer Types

Dimer TypeMonomeric PrecursorsPosition of Ether LinkageExample Alkaloid
Thalicarpine Reticuline-ReticulineAporphine C-10 to Benzylisoquinoline C-8'Thalicarpine
Fetidine Reticuline-ReticulineAporphine C-9 to Benzylisoquinoline C-10'Fetidine
Thalifaberine Reticuline-CoclaurineAporphine C-8 to Benzylisoquinoline C-12'Thalifaberine
Istanbulamine Reticuline-CoclaurineAporphine C-9 to Benzylisoquinoline C-11'Istanbulamine

Chemical Synthesis and Structural Modification of Thalmelatidine and Analogs

Strategic Approaches to the Total Synthesis of Thalmelatidine

The total synthesis of complex natural products like this compound is a significant undertaking that requires careful strategic planning. cri.or.th While a specific total synthesis dedicated exclusively to this compound is not prominently detailed in the reviewed literature, the general strategies for constructing related aporphine-benzylisoquinoline dimers, such as thalicarpine (B1683125), provide a blueprint for how its synthesis could be approached. proquest.com

Key challenges in the synthesis of this class of molecules include the construction of the two core heterocyclic systems (the aporphine (B1220529) and the benzyltetrahydroisoquinoline), the stereocontrolled formation of chiral centers, and the regioselective creation of the diaryl ether bond that links the two halves of the molecule. wikipedia.org

Common synthetic strategies would likely involve:

Convergent Synthesis: Building the aporphine and benzyltetrahydroisoquinoline moieties separately before joining them. This approach allows for flexibility and optimization of the synthesis of each fragment. cri.or.th

Key Reactions: The Bischler-Napieralski or Pictet-Spengler reactions are cornerstone methods for constructing the tetrahydroisoquinoline core. The aporphine core is often formed through intramolecular cyclization reactions, such as phenolic oxidative coupling or palladium-catalyzed C-H activation/arylation. proquest.com

Diaryl Ether Formation: The crucial ether linkage is typically formed via a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation between a phenolic hydroxyl group on one fragment and an activated aryl halide on the other.

A potential synthetic route would begin with appropriately substituted precursors for each half. For instance, the synthesis of an 8-phenoxy aporphine analog involved an early-stage SNAr reaction to install the ether linkage, followed by the construction of the aporphine ring using a modified Pictet–Spengler cyclization and a Pd-XPhos-catalyzed ortho-phenol arylation. proquest.com Such a strategy could be adapted for this compound, which has a C9-O-C10' linkage. proquest.com

Semisynthetic Derivatization from Naturally Occurring Alkaloids

Given the complexity of total synthesis, semisynthesis, which involves the chemical modification of natural products, is a more common and practical approach for producing analogs of this compound. researchgate.net this compound itself is isolated from the roots and rhizomes of plants from the Thalictrum genus, such as Thalictrum minus. uodiyala.edu.iqnih.gov

This process leverages the readily available natural alkaloid as an advanced starting material. nih.gov Chemists can perform targeted modifications on the functional groups of the isolated compound to create a library of derivatives. This method is often more efficient than total synthesis for exploring structure-activity relationships. researchgate.net

Common semisynthetic modifications for alkaloids like this compound could include:

O-Demethylation/O-Alkylation: The numerous methoxy (B1213986) groups on both the aporphine and benzylisoquinoline moieties are prime targets for modification to hydroxyl groups or other ether groups.

N-Oxidation: The tertiary amine in the benzyltetrahydroisoquinoline moiety can be oxidized to form the corresponding N-oxide, altering the polarity and steric profile of the molecule. (+)-Thalicarpine-2′-N-oxide is a known naturally occurring analog. mdpi.com

Hydroxylation/Acylation: Modification of existing hydroxyl groups through acylation can produce ester derivatives with different properties.

These modifications allow for a systematic investigation of how different functional groups contribute to the molecule's biological profile. nih.gov

Design and Preparation of this compound Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are essential for its biological effects. gardp.org For this compound and its relatives, SAR studies involve synthesizing a series of analogs where specific parts of the molecule are systematically altered and then evaluating the impact of these changes. nih.govnih.gov

This compound belongs to the thalicarpine-type of aporphine-benzylisoquinoline dimers. proquest.com This class is characterized by an ether bond between C9 of the aporphine unit and C10′ of the benzylisoquinoline unit, and a (6aS, 1′S) absolute configuration. proquest.commdpi.com Analogs are designed to probe the importance of various structural features.

The aporphine portion of this compound offers several sites for modification. SAR studies on related compounds have explored the impact of changes to the substitution pattern on this ring system.

Oxygenated Substituents: The aporphine moiety in this class typically has oxygenated substituents (hydroxy or methoxy) at positions C1, C2, C9, and C10, with many also having a substituent at C3. proquest.commdpi.com Altering these groups—for example, by converting a methoxy group to a hydroxyl group—can significantly impact activity by changing hydrogen bonding potential and polarity.

Dehydrogenation: The creation of a double bond between positions C6a and C7 to form a 6a,7-dehydroaporphine analog is a known modification. researchgate.net This changes the geometry and rigidity of the aporphine core.

Modification Type Position(s) Example Change Purpose in SAR
Substitution C1, C2, C3, C10Methoxy to HydroxylProbe hydrogen bonding
Unsaturation C6a-C7Introduction of double bondIncrease planarity/rigidity

The benzyltetrahydroisoquinoline unit is the other key component of the dimer, and its structure is also varied in SAR studies.

Substitution Pattern: This unit typically has oxygenated substituents (hydroxy, methoxy, or methylenedioxy) at C6' and C7'. proquest.commdpi.com Some analogs also feature a substituent at C5'. Varying these groups helps to determine the optimal electronic and steric properties for activity.

Nitrogen Functionality: The tertiary nitrogen at the 2'-position is a common point of modification. It can be demethylated to a secondary amine (as in (+)-2′-norpakistanine) or oxidized to an N-oxide (as in (+)-thalicarpine-2′-N-oxide). mdpi.com These changes significantly alter the basicity and hydrogen bonding capacity of the molecule.

Modification Type Position(s) Example Change Purpose in SAR
Substitution C5', C6', C7'Methoxy to MethylenedioxyAlter steric bulk and electronics
N-Modification N2'Tertiary to Secondary AmineChange basicity and H-bonding
N-Oxidation N2'Amine to N-OxideIncrease polarity

The diaryl ether bond is a critical structural element that connects the two monomeric units. Its position defines the subclass of the dimeric alkaloid. mdpi.com In this compound and other thalicarpine-type dimers, this linkage is between C9 of the aporphine and C10' of the benzylisoquinoline. proquest.com

Direct functionalization of this robust diaryl ether bond is synthetically challenging and represents a less explored avenue for analog synthesis compared to modifications of peripheral functional groups. rsc.org Most studies focus on synthesizing analogs where the position of the ether linkage is different (e.g., at C8 or C11 of the aporphine unit), which results in entirely different subclasses of dimers like the thalifaberine-type or fetidine-type. mdpi.comresearchgate.net

While modern methods for the C-H functionalization of ethers and direct modification of ether linkages are being developed, their application to complex molecules like this compound is not widely reported. rsc.orgnih.gov Future research could potentially explore the cleavage and reformation of this bond to attach different linker types, but for now, SAR studies primarily focus on the substituents of the two main aromatic cores.

Prospective Avenues in Thalmelatidine Research

Innovations in Asymmetric Synthesis and Catalyst Development

The total synthesis of a complex, stereochemically rich molecule like Thalmelatidine, which contains multiple chiral centers and a sterically hindered biaryl ether linkage, represents a formidable challenge. Devising a synthetic route that is both efficient and highly stereoselective is paramount. Prospective research in this area will likely pivot from classical, lengthy syntheses to more innovative and atom-economical strategies, leveraging novel catalytic systems.

Recent breakthroughs in the synthesis of related bisbenzylisoquinoline alkaloids (bisBIAs) and aporphines offer a clear roadmap. bohrium.comacs.orged.ac.ukresearchgate.net Key to these advances is the development of powerful catalytic methods that can construct the core scaffolds and crucial linkages with high enantioselectivity. Chemoenzymatic approaches, for instance, have emerged as a powerful tool, utilizing enzymes to perform key stereoselective transformations, such as the Pictet-Spengler reaction to form the isoquinoline (B145761) core, with high fidelity and on a gram scale. bohrium.comrsc.org This strategy combines the selectivity of biocatalysis with the flexibility of traditional chemical synthesis.

Another promising area is the evolution of organocatalysis. Chiral secondary amine catalysts, such as proline derivatives and cinchona alkaloids, have been successfully employed in a variety of asymmetric reactions to build chiral scaffolds that are precursors to complex alkaloids. rsc.orgrsc.orgchiralpedia.com These metal-free catalysts are often more robust and environmentally benign than their transition-metal counterparts.

For the critical construction of the diaryl ether bond characteristic of dimeric alkaloids, modern cross-coupling reactions are indispensable. While the traditional Ullmann coupling has been used, it often requires harsh conditions. Modified copper-catalyzed and palladium-catalyzed cross-coupling protocols, including the Suzuki-Miyaura reaction, now allow for the formation of these linkages under milder conditions, which is crucial for complex and sensitive substrates. bohrium.comed.ac.uk Combining these advanced coupling methods with a modular strategy, where the two distinct isoquinoline units of this compound are synthesized separately and then joined, would be a prospective approach. acs.orged.ac.uk

Catalytic StrategyKey TransformationAdvantagesPotential Application for this compound
Chemoenzymatic SynthesisEnzyme-catalyzed Pictet-Spengler reactionHigh enantioselectivity, scalable, green chemistry principles. bohrium.comrsc.orgAsymmetric synthesis of the chiral benzylisoquinoline monomer units.
OrganocatalysisAsymmetric Michael, Aldol, or Mannich reactionsMetal-free, operational simplicity, high enantioselectivity. rsc.orgrsc.orgCreation of key stereocenters in the alkaloid backbone.
Transition-Metal CatalysisUllmann or Suzuki-Miyaura cross-couplingEfficient formation of sterically hindered biaryl ether bonds under mild conditions. bohrium.comed.ac.ukCoupling of the aporphine (B1220529) and benzylisoquinoline subunits.
Asymmetric HydrogenationNoyori-type asymmetric transfer hydrogenationReliable and highly enantioselective reduction of imines to form chiral amines. acs.orged.ac.uknih.govEstablishing the stereocenter of the tetrahydroisoquinoline core.

Application of Advanced Analytical Techniques for Trace Analysis

This compound is typically found in minute quantities within a complex matrix of other alkaloids and plant metabolites. Therefore, its detection, quantification, and structural confirmation demand highly sensitive and selective analytical techniques. Future research will necessitate moving beyond classical chromatographic methods to more advanced and powerful platforms capable of trace-level analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a crucial tool for the quantitative analysis of trace alkaloids in complex samples like plant extracts. akjournals.commdpi.commdpi.com Its exceptional sensitivity (often reaching µg/kg levels) and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate quantification of this compound even in the presence of isomeric or isobaric compounds. mdpi.com Developing a validated LC-MS/MS method would be a critical first step in detailed pharmacokinetic and pharmacognostic studies.

For chiral separation, which is essential for alkaloids, Supercritical Fluid Chromatography (SFC) is an increasingly attractive technique. selvita.comwaters.com SFC uses supercritical carbon dioxide as the primary mobile phase, making it a "greener," faster, and often more efficient alternative to normal-phase HPLC for separating enantiomers. selvita.comresearchgate.net The coupling of SFC with mass spectrometry (SFC-MS) provides both chiral separation and mass identification, offering a powerful platform for analyzing the stereochemistry of this compound and related compounds directly from extracts. chromatographyonline.comresearchgate.net

For unambiguous structure elucidation, particularly of a complex dimer like this compound, high-field Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While standard 2D NMR experiments (COSY, HSQC, HMBC) are fundamental, advanced techniques may be required to solve structural ambiguities. Methods such as H2BC and 1,1-ADEQUATE can unequivocally establish carbon-carbon connectivity, which is vital for assembling the molecular skeleton. rsc.org Furthermore, the integration of computer-assisted structure elucidation (CASE) systems with NMR data can accelerate the process, especially for proton-deficient molecules or when only limited data is available. researchgate.netmdpi.com These systems use algorithms to generate and rank possible structures based on the input spectral data, significantly enhancing the confidence of structural assignment. mdpi.com

TechniquePrimary ApplicationKey AdvantagesRelevance to this compound Research
LC-MS/MSTrace QuantificationExceptional sensitivity and selectivity; ideal for complex matrices. mdpi.commdpi.comQuantifying this compound in plant tissues and biological fluids.
SFC-MSChiral Separation & AnalysisFast, reduced organic solvent use (greener), high resolution for enantiomers. selvita.comwaters.comresearchgate.netSeparating and identifying stereoisomers of this compound.
Advanced NMR (e.g., ADEQUATE)Structure ElucidationProvides unambiguous C-C connectivity data for complex structures. rsc.orgConfirming the precise molecular structure and stereochemistry.
CASE SystemsStructure VerificationAutomates and accelerates structure elucidation from spectral data. researchgate.netmdpi.comResolving structural ambiguities and validating the proposed structure.

Computational Drug Design and Virtual Screening for Novel Scaffolds

The biological activities of this compound remain largely unexplored. Computational chemistry offers a powerful and resource-efficient strategy to hypothesize its biological targets, understand its mechanism of action, and guide the design of novel, potentially more potent analogues. nih.govfrontiersin.org

Virtual Screening (VS) is a key computational technique for identifying potential protein targets for a given molecule. ijbiotech.com In a structure-based virtual screening (SBVS) approach, the three-dimensional structure of this compound would be docked against a library of known protein structures to predict binding affinity and mode. This could rapidly generate hypotheses about its biological function—for example, as an inhibitor of a particular enzyme or a ligand for a specific receptor—which can then be validated experimentally. Similar approaches have been successfully used to identify anticancer targets for other alkaloids. rsc.orgresearchgate.net

Once a primary biological target is identified, molecular docking studies can be employed in greater detail. Docking can elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between this compound and the active site of its target protein. researchgate.netnih.gov This information is invaluable for understanding the basis of its activity and for rationally designing new derivatives with improved potency or selectivity. Docking studies on related bisbenzylisoquinoline and aporphine alkaloids have provided crucial insights into their interactions with targets like P-glycoprotein and various enzymes. nih.govnih.govfrontiersin.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural features of a series of compounds and their biological activity. abu.edu.ng By synthesizing a small library of this compound analogues and measuring their activity, a QSAR model could be built. This model could then predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the amount of empirical lab work required. QSAR models have been successfully developed for bisbenzylisoquinoline alkaloids to explore their antimalarial and calcium channel blocking activities. abu.edu.nglew.ro

Computational MethodPrimary ObjectiveInformation ProvidedProspective Application for this compound
Virtual Screening (VS)Hit/Target IdentificationA ranked list of potential protein targets for this compound. frontiersin.orgijbiotech.comTo rapidly hypothesize the biological role and mechanism of action.
Molecular DockingBinding Mode PredictionDetailed 3D visualization of ligand-protein interactions and binding energy estimates. nih.govnih.govTo understand how this compound interacts with a specific target and guide lead optimization.
QSARLead OptimizationA predictive model linking chemical structure to biological activity. frontiersin.orgabu.edu.ngTo predict the activity of novel this compound analogues before their synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Thalmelatidine in laboratory settings?

  • Methodological Answer : Synthesis should follow protocols validated in peer-reviewed studies, emphasizing reproducibility. For characterization, use spectroscopic techniques (e.g., NMR, IR, MS) and chromatographic methods (HPLC) to confirm purity and structure. Include detailed experimental steps, such as reaction conditions (temperature, catalysts), and cross-validate results with existing literature .
  • Data Reporting : Provide raw spectral data and chromatograms in supplementary materials, adhering to journal guidelines for transparency .

Q. How can researchers ensure the reproducibility of this compound’s reported pharmacological activity?

  • Methodological Answer : Replicate experiments using identical cell lines, assay conditions (e.g., concentration ranges, incubation times), and statistical methods (e.g., ANOVA for dose-response curves). Document deviations and validate findings via independent lab collaborations to minimize batch-specific artifacts .

Q. What key spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Combine 2D-NMR (e.g., COSY, HSQC) for stereochemical analysis with X-ray crystallography for absolute configuration determination. Cross-reference spectral data with computational simulations (DFT) to resolve conflicting assignments .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell type specificity, assay sensitivity). Design comparative studies using isogenic cell lines or knock-out models to isolate pathways. Apply meta-analysis to quantify effect sizes and heterogeneity .
  • Data Analysis : Use Bayesian statistics to assess the probability of conflicting hypotheses, incorporating prior study results as informative priors .

Q. What experimental designs are optimal for elucidating this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Employ multi-omics approaches (proteomics, metabolomics) coupled with CRISPR-Cas9 screening to map interaction networks. Validate hits using orthogonal assays (e.g., SPR for binding affinity, in vivo models for functional relevance) .
  • Ethical Considerations : Ensure animal or human subject protocols comply with institutional review boards, emphasizing transparency in data collection and adverse event reporting .

Q. How can computational modeling enhance the optimization of this compound’s synthetic routes?

  • Methodological Answer : Use quantum mechanical calculations (e.g., transition state modeling) to predict reaction pathways and selectivity. Validate predictions with high-throughput experimentation (HTE) and machine learning to iteratively refine reaction conditions .
  • Data Sharing : Deposit computational workflows in open-access repositories (e.g., GitHub) with version control for collaborative validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.